molecular formula C12H18O3 B030624 Jasmonic acid CAS No. 77026-92-7

Jasmonic acid

Cat. No.: B030624
CAS No.: 77026-92-7
M. Wt: 210.27 g/mol
InChI Key: ZNJFBWYDHIGLCU-HWKXXFMVSA-N
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Description

Jasmonic Acid is a vital lipid-derived plant hormone that plays a central role in regulating a wide array of physiological processes. It is a key signaling molecule in the plant's defense response against herbivores and necrotrophic pathogens, orchestrating the expression of defense-related genes. Beyond its function in biotic stress, this compound is critically involved in abiotic stress responses, including drought, salinity, and UV damage. Its mechanisms also extend to fundamental developmental pathways, where it influences seed germination, root growth, pollen fertility, and senescence. The compound operates through the well-characterized Jasmonate ZIM-domain (JAZ) repressor proteins. Upon its perception by the COI1 receptor, JAZ repressors are ubiquitinated and degraded via the 26S proteasome, thereby releasing transcription factors such as MYC2. This activation leads to the reprogramming of gene expression to mount appropriate physiological responses. For researchers, high-purity this compound is an indispensable tool for elucidating complex signaling crosstalk with other hormones like salicylic acid and ethylene, studying plant-insect interactions, and investigating mechanisms of growth-defense tradeoffs. This product is presented as a reliable, well-characterized chemical reagent to advance your research in plant physiology, molecular biology, and agricultural science.

Properties

IUPAC Name

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-HWKXXFMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4037665
Record name Jasmonic acid
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Merck Index]
Record name Jasmonic acid
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CAS No.

6894-38-8, 59366-47-1
Record name Jasmonic acid
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Record name Jasmonic acid
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Record name Jasmonic acid
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Record name JASMONIC ACID
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Record name Jasmonic acid
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Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, transcription of EcJAZ increased 4.2-fold by salt stress and 5.5-fold by coronatine application. This indicates that the effects of this compound can vary over time under different conditions.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is transported all over the plant and in the phloem and xylem of vascular bundles.

Subcellular Localization

This compound is expressed and functions in the nucleus. This subcellular localization plays a crucial role in its activity and function.

Biological Activity

Jasmonic acid (JA) is a lipid-derived phytohormone that plays a crucial role in plant growth, development, and defense mechanisms. Its biological activity extends beyond plants, showing potential therapeutic applications in human health, particularly in cancer treatment and anti-inflammatory responses. This article explores the multifaceted biological activities of this compound, supported by recent research findings, case studies, and data tables.

This compound is synthesized from α-linolenic acid through a series of enzymatic reactions occurring primarily in chloroplasts, peroxisomes, and the cytoplasm. The key steps include:

  • Lipoxygenase Activity : The oxidation of α-linolenic acid by lipoxygenases (LOXs) produces hydroperoxides.
  • Allene Oxide Synthase : Hydroperoxides are converted into allene oxides by allene oxide synthases (AOS).
  • Cyclization : Allene oxides are cyclized to form this compound via allene oxide cyclase (AOC) .

The bioactive form of this compound is its conjugate with isoleucine (JA-Ile), which is perceived by specific receptors in the nucleus, initiating a cascade of signaling events that regulate gene expression related to stress responses and development .

2.1 Plant Defense Mechanisms

This compound is integral to plant defense against biotic stressors such as herbivores and pathogens. It triggers the production of secondary metabolites, enhances resistance to pathogens, and regulates defense-related gene expression.

  • Case Study : In Arabidopsis thaliana, treatment with methyl jasmonate (MeJA) reduced disease severity caused by necrotrophic fungi like Botrytis cinerea .
  • Table 1 : Effects of this compound on Plant Pathogen Resistance
PathogenPlant SpeciesJA Treatment Effect
Botrytis cinereaArabidopsis thalianaReduced fungal growth
Plectosphaerella cucumerinaArabidopsis thalianaEnhanced resistance
Alternalia brassicicolaArabidopsis thalianaInhibited spore germination

2.2 Stress Response Regulation

JA enhances plant tolerance to abiotic stresses such as salinity and drought. It regulates stomatal closure and promotes the accumulation of osmoprotectants.

  • Research Findings : In potato plants exposed to salt stress, JA treatment improved photosynthetic pigment stability and maintained osmotic balance .
  • Table 2 : Impact of this compound on Abiotic Stress Tolerance
Stress TypePlant SpeciesJA Treatment Outcome
Salt StressPotatoIncreased pigment stability
DroughtCucumberEnhanced drought tolerance
Osmotic StressSweet PotatoImproved stomatal regulation

2.3 Cancer Therapeutics

Recent studies indicate that this compound and its derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) accumulation.

  • Clinical Implications : Methyl jasmonate has been shown to increase ROS levels leading to cell death in glioblastoma cells . This suggests potential for jasmonates in cancer therapy.

3. Molecular Interactions and Signaling Pathways

This compound interacts with various signaling pathways, including those involving salicylic acid (SA) and ethylene. Cross-talk among these pathways fine-tunes plant responses to environmental stresses.

  • Research Insights : Studies have shown that JA signaling can modulate SA levels during oxidative stress responses, indicating a complex regulatory network .

4. Conclusion

This compound serves as a pivotal hormone in regulating plant growth and defense mechanisms while also holding promise for therapeutic applications in human health. Its ability to enhance stress tolerance and exhibit anti-cancer properties underscores its significance in both plant biology and potential medical applications.

Scientific Research Applications

Agricultural Applications

1.1 Stress Resistance in Plants

Jasmonic acid enhances plant tolerance to abiotic stresses such as salinity, drought, and heavy metals. For instance, a study demonstrated that priming wheat cultivars with JA improved growth under salt stress by enhancing photosynthetic efficiency and maintaining ionic balance (Na+^+ and K+^+ levels) in the plants .

Table 1: Effects of this compound on Plant Stress Tolerance

Plant TypeStress TypeJA ConcentrationObserved Effects
WheatSalinity60 μMImproved growth, increased photosynthetic pigments
GrapevineDrought10 μMEnhanced amino acid content, improved water use efficiency
Sweet PotatoSalinity100 μMIncreased proline accumulation, enhanced stomatal closure

1.2 Postharvest Management

JA is utilized in postharvest treatments to maintain the quality of fruits and vegetables. Methyl jasmonate (MeJA), a derivative of JA, has been shown to reduce decay in fruits like loquat by enhancing polyamine content and energy status during storage .

Case Study: MeJA in Loquat Fruit Preservation

  • Objective: To assess the efficacy of MeJA in reducing anthracnose rot.
  • Method: Freshly harvested loquat fruits were treated with MeJA before inoculation with pathogens.
  • Results: MeJA treatment significantly reduced decay incidence and maintained higher ATP levels compared to untreated controls.

Therapeutic Applications

2.1 Anti-Cancer Potential

This compound and its derivatives are being investigated for their anti-cancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and enhance the effects of traditional chemotherapeutics .

Table 2: Therapeutic Potential of this compound Derivatives

CompoundCancer TypeMechanism of ActionReference
Methyl JasmonateGlioblastomaInduces HSP72 synthesis
This compoundVariousModulates inflammation pathways
JA DerivativesBreast CancerEnhances efficacy of standard treatments

Biochemical Applications

3.1 Induction of Secondary Metabolites

JA is known to stimulate the production of secondary metabolites in plants, which have significant pharmaceutical benefits. For example, treatment with JA has been linked to increased production of flavonoids and phenolics, which possess antioxidant properties .

Case Study: JA-Induced Metabolite Production

  • Objective: To evaluate the effect of JA on astaxanthin production in Haematococcus pluvialis.
  • Method: Algal cells were exposed to JA over different time intervals.
  • Results: Increased astaxanthin production was correlated with enhanced gene expression related to metabolic pathways influenced by JA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Jasmonic Acid vs. Other Jasmonates

Compound Biosynthesis & Structure Function Medical/Cosmetic Applications
This compound (JA) Derived from α-linolenic acid; cyclopentanone core Defense signaling, root growth, senescence, secondary metabolism Anti-cancer, anti-inflammatory
Methyl jasmonate (MJ) Methyl ester of JA; volatile Airborne defense signaling, fruit ripening Cosmetic exfoliation, anti-aging
JA-Ile JA conjugated to isoleucine Active signaling form; binds COI1 receptor to activate MYC2 Limited direct use, critical for plant signaling

Key Insight : MJ’s volatility enables long-distance signaling, whereas JA-Ile is the bioactive form in intracellular signaling . JA’s structural flexibility allows diverse applications, unlike MJ, which is primarily used in cosmetics .

This compound vs. Salicylic Acid (SA)

Aspect This compound Salicylic Acid
Role in Defense Mediates responses to necrotrophic pathogens and herbivores Primarily against biotrophic pathogens
Signaling Kinetics Peaks during mid-stage infection in Ulmus pumila Peaks early in infection
Crosstalk Antagonizes SA signaling; SA suppresses JA pathways Suppresses JA-responsive genes
Medical Use Anti-cancer, wound healing Anti-inflammatory, acne treatment

Key Insight : JA and SA exhibit temporal and functional divergence in plant immunity, with SA dominating early defense and JA managing sustained stress responses .

This compound vs. Ethylene

Parameter This compound Ethylene
Fruit Ripening Promotes ethylene biosynthesis pre-ripening; delays senescence post-ripening Directly accelerates ripening and senescence
Stress Response Induces defense metabolites (e.g., tanshinones in Salvia ) Primarily regulates physical changes (e.g., abscission)
Synergy Co-regulates senescence with ethylene Often antagonized by JA in later ripening stages

Key Insight : JA’s dual role in ripening—promoting ethylene initially but inhibiting it post-ripening—highlights its context-dependent regulatory complexity .

This compound vs. Auxin

Feature This compound Auxin
Leaf Senescence Promotes senescence via MYC2 Suppresses senescence via WRKY57-IAA29
Crosstalk Mechanism Competes with auxin for WRKY57 binding Antagonizes JA by stabilizing WRKY57
Developmental Role Root growth inhibition Root elongation and apical dominance

Key Insight: JA and auxin exhibit antagonistic interactions in senescence, with WRKY57 serving as a convergence node .

This compound vs. Linolenic Acid Derivatives

Compound Function Activity Relative to JA
α-Linolenic acid JA precursor; no direct signaling role Requires conversion to JA for activity
Phytodienoic acid JA biosynthetic intermediate Induces proteinase inhibitors in planta
Hydroperoxylinolenic acid Precursor in octadecanoid pathway Less stable; rapidly metabolized to JA

Key Insight : JA precursors lack direct signaling capacity but contribute to JA’s stress-responsive effects upon conversion .

Preparation Methods

Fungal Biosynthetic Pathways

Fungal species such as Lasiodiplodia theobromae and Botryosphaeria rhodina produce JA through pathways analogous to those in plants but with distinct enzymatic modifications. In L. theobromae, JA biosynthesis proceeds via iso-12-oxo-phytodienoic acid (iso-OPDA), bypassing the decarboxylation step observed in plant systems. Key intermediates include 3,7-didehydro JA, which undergoes β-oxidation to yield JA. Notably, fungal pathways exhibit higher specificity for iso-OPDA reduction, producing enantiomerically pure (−)-JA at a 9:1 ratio compared to (+)-7-iso-JA.

Plant-Derived Biosynthesis

In plants, JA synthesis originates from α-linolenic acid (18:3(n-3)), which is oxidized to OPDA via lipoxygenase and allene oxide synthase. OPDA is subsequently reduced by 12-oxo-phytodienoate reductase (OPR3) to OPC-8, followed by three rounds of β-oxidation to yield (+)-7-iso-JA and its stable isomer (−)-JA. The plant pathway’s reliance on β-oxidation enzymes limits yield scalability, making fungal systems more viable for large-scale production.

Fermentation-Based Production of this compound

Optimization of Fungal Fermentation

Fermentation using Botryosphaeria rhodina in M2 culture medium achieves JA yields up to 421.5 mg/L under optimized conditions: 5 mL inoculum (OD₇₀₀ = 0.5), 10-day fermentation, and absence of tryptone. Tryptone supplementation negatively impacts yield over time due to nitrogen catabolite repression, reducing JA production by 18–22%.

Table 1: Fermentation Parameters and JA Yields in B. rhodina

ParameterOptimal ValueJA Yield (mg/L)Source
Fermentation time10 days421.5
Inoculum size5 mL421.5
Tryptone addition0 g/L421.5
pH4.1564.99

Substrate Consumption and Kinetics in Botryodiplodia theobromae

Botryodiplodia theobromae strain 3C demonstrates a JA production kinetic profile peaking at 552 mg/L after 15 days in modified Miersch medium. Substrate (sucrose) consumption reaches 60% within the first 5 days, coinciding with exponential fungal growth. Biomass production plateaus at 10 days, while JA accumulation begins at day 10, suggesting secondary metabolite synthesis during the stationary phase.

Chemical Synthesis of this compound and Derivatives

Stereoselective Synthesis from Chiral Precursors

Suzuki et al. (2004) developed a chiral tricyclic lactone-based synthesis of methyl jasmonate (MeJA) and methyl cucurbate (MeCA). The route involves tandem cyclization and oxidation to establish the cyclopentanone core, followed by Z-selective reduction of alkynoates to yield enantiomerically enriched JA derivatives.

Ozonolysis and Reductive Functionalization

A 2015 synthetic route converts (+)-JA to 12-COOH-JA and its isoleucine conjugate (12-COOH-JA-Ile) via ozonolysis of the pentenyl side chain. The resulting aldehydes undergo stereoselective reduction (Z-configuration >98%) using Lindlar catalyst, achieving 85–92% yields for conjugated derivatives.

Table 2: Key Synthetic Routes and Yields

Starting MaterialKey StepProductYield (%)Source
(+)-JAOzonolysis/Reduction12-COOH-JA92
Chiral lactoneTandem cyclizationMeJA78

Comparative Analysis of Preparation Methods

Yield and Scalability

Fermentation outperforms plant extraction and chemical synthesis in scalability, with fungal systems producing >500 mg/L JA. Chemical synthesis, while precise, faces challenges in multi-step purification and lower overall yields (70–85%).

Industrial Applicability

Fungal fermentation using B. rhodina or B. theobromae is cost-effective for large-scale JA production, requiring minimal downstream processing. In contrast, synthetic routes are reserved for niche applications requiring enantiomeric purity, such as pharmaceutical analogs .

Q & A

Q. How to design experiments to investigate JA's role in secondary metabolite biosynthesis?

  • Methodological Answer :
    Use controlled elicitation experiments with exogenous JA (e.g., 0.0172–0.0830 mM) and measure metabolite accumulation via LC-MS or GC-MS. Combine transcriptomics (RNA-seq) to identify JA-responsive biosynthetic genes. Validate using transgenic lines or CRISPR-edited mutants lacking key JA signaling components (e.g., COI1). Multifactorial designs (e.g., randomized block designs) are critical to account for variables like exposure time (1.6–54.4 hours) and environmental conditions .

Q. What are common techniques for quantifying JA levels in plant tissues?

  • Methodological Answer :
    JA extraction involves solvent partitioning (e.g., methanol:chloroform), followed by purification via solid-phase extraction. Quantification employs LC-MS/MS for high sensitivity or ELISA with JA-specific antibodies. Deuterated JA (e.g., D₂-JA) is recommended as an internal standard to correct for recovery rates .

Q. How to identify JA-responsive gene families (e.g., GH3) in non-model species?

  • Methodological Answer :
    Use bioinformatics pipelines to mine genomes for conserved domains (e.g., GH3 acyl-adenylate motifs). Phylogenetic analysis (e.g., MEGA, PhyML) compares candidate genes with orthologs from model plants (e.g., Arabidopsis). Validate function via heterologous expression, in vitro enzymatic assays, or CRISPR-Cas9 knockouts .

Q. What experimental approaches are used to study JA's role in abiotic stress tolerance?

  • Methodological Answer :
    Apply JA under controlled stress conditions (e.g., salinity, drought) and measure physiological parameters (chlorophyll content, stomatal conductance). Combine with antioxidant enzyme assays (SOD, CAT) and lipid peroxidation analysis (MDA levels). Transcriptomic profiling identifies stress-JA crosstalk hubs .

Q. How to analyze JA biosynthesis pathways in plant mutants?

  • Methodological Answer :
    Use mutants defective in key enzymes (e.g., LOX, AOS, OPR). Quantify intermediates (e.g., OPDA) via LC-MS and compare with wild-type. Isotope labeling (¹³C/¹⁴C) traces flux through the α-linolenic acid pathway. Complementation assays with genomic clones confirm gene function .

Advanced Research Questions

Q. How to disentangle JA's crosstalk with salicylic acid (SA) and ethylene (ET) in defense signaling?

  • Methodological Answer :
    Use hormone biosynthesis mutants (e.g., sid2, ein2) and signaling mutants (npr1, jar1). Transcriptome profiling (RNA-seq) identifies pathway-specific markers. Pharmacological inhibitors (e.g., PACLOBUTRAZOL for SA) or inducible promoters (e.g., dexamethasone-inducible systems) temporally regulate hormone levels. Epistasis analysis clarifies hierarchical interactions .

Q. What are the challenges in studying JA's role in lipid homeostasis?

  • Methodological Answer :
    Lipidomics (LC-MS/MS) quantifies glycerolipids and galactolipids under JA treatment. Use mutants defective in phospholipase D (PLD) or galactolipid synthases. GO enrichment tools (Goseq) highlight JA-regulated lipid pathways. Challenges include distinguishing direct JA effects from stress-induced lipid remodeling .

Q. How to map JA-responsive transcriptional networks in leaf senescence?

  • Methodological Answer :
    Chromatin immunoprecipitation (ChIP-seq) identifies direct targets of JA-responsive TFs (e.g., WRKY57). Dual-luciferase assays test promoter activation. Co-immunoprecipitation (Co-IP) reveals interactions with repressors (e.g., JAZ4/8, IAA29). Time-course RNA-seq tracks dynamic gene expression during senescence .

Q. What strategies optimize JA production in microbial systems (e.g., Lasiodiplodia theobromae)?

  • Methodological Answer :
    Apply response surface methodology (RSM) to optimize carbon/nitrogen ratios and elicitors. Use CCD (central composite design) to test multiple variables (e.g., pH, temperature). Scale-up via fed-batch fermentation with in situ product removal to mitigate feedback inhibition .

Q. How to resolve functional redundancy in JA signaling using CRISPR-Cas9?

  • Methodological Answer :
    Design multiplex sgRNAs to target paralogs (e.g., JAZ1–12) simultaneously. Phenotype transgenic lines for JA hypersensitivity (root growth inhibition, anthocyanin accumulation). Use transcriptome-wide CRISPRi/a (activation/repression) to dissect redundant TF networks .

Q. How does JA interact with abscisic acid (ABA) in stomatal regulation?

  • Methodological Answer :
    Use ABA/JA biosynthesis mutants (aba2, aos) and stomatal aperture assays. Pharmacological inhibitors (e.g., fluridone for ABA) block specific pathways. Co-immunoprecipitation identifies shared signaling components (e.g., ABI2 phosphatase). Single-cell RNA-seq profiles guard cell transcriptomes .

Q. What computational tools predict JA's interaction with phytohormone receptors?

  • Methodological Answer :
    Molecular docking (SwissDock, AutoDock) screens JA against receptor structures (e.g., EP2, COI1). Phylogenetic analysis identifies receptor homologs. Validate predictions via competitive binding assays (SPR, ITC) and in planta reporter lines (e.g., GCC:GUS) .

Q. How to integrate multi-omics data to model JA's systemic signaling?

  • Methodological Answer :
    Combine transcriptomics, proteomics (TMT labeling), and metabolomics (untargeted LC-MS) from JA-treated tissues. Use weighted gene co-expression networks (WGCNA) to identify hub genes. Validate with tissue-specific promoters (e.g., pSUC2 for phloem transport studies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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